molecular formula C26H25BrN4O3 B11635257 2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one

2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11635257
M. Wt: 521.4 g/mol
InChI Key: TWRHKYZEEGHTTJ-UHFFFAOYSA-N
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Description

2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a diverse array of functional groups, including a pyrazole ring, a furan ring, and a tetrahydroquinazolinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step synthetic routes. One common approach starts with the preparation of the pyrazole and furan intermediates, followed by their coupling with the tetrahydroquinazolinone core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE include:

The uniqueness of 2-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its combination of these diverse functional groups, which may confer unique biological activities and synthetic versatility.

Properties

Molecular Formula

C26H25BrN4O3

Molecular Weight

521.4 g/mol

IUPAC Name

2-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C26H25BrN4O3/c1-16-24(27)17(2)31(29-16)14-19-13-18(10-11-23(19)33-3)25-28-22-9-5-4-8-21(22)26(32)30(25)15-20-7-6-12-34-20/h4-13,25,28H,14-15H2,1-3H3

InChI Key

TWRHKYZEEGHTTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)C)Br

Origin of Product

United States

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